BenchChemオンラインストアへようこそ!

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Purinergic Signaling P2X3 Antagonist Ion Channel Pharmacology

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 868376-08-3) is a synthetic benzothiazole derivative featuring a trimethoxyphenyl amide moiety. Its core structure categorizes it within the class of thiazole-substituted arylamides, a privileged scaffold explored for diverse biological activities including kinase inhibition and purinergic receptor modulation.

Molecular Formula C22H24N2O5S
Molecular Weight 428.5
CAS No. 868376-08-3
Cat. No. B2775157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
CAS868376-08-3
Molecular FormulaC22H24N2O5S
Molecular Weight428.5
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2CC=C
InChIInChI=1S/C22H24N2O5S/c1-6-11-24-19-15(29-7-2)9-8-10-18(19)30-22(24)23-21(25)14-12-16(26-3)20(28-5)17(13-14)27-4/h6,8-10,12-13H,1,7,11H2,2-5H3
InChIKeyWJUBVIMFUUGOFD-FCQUAONHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868376-08-3 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide: Compound Profile and Research Context


(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (CAS 868376-08-3) is a synthetic benzothiazole derivative featuring a trimethoxyphenyl amide moiety . Its core structure categorizes it within the class of thiazole-substituted arylamides, a privileged scaffold explored for diverse biological activities including kinase inhibition and purinergic receptor modulation . The compound is specifically cited as a P2X3 and P2X2/3 receptor antagonist in patent disclosures , a role that underpins its primary differentiation from structural analogs with uncharacterized or alternative biological profiles.

Why Close Analogs of 868376-08-3 Cannot Substitute Its P2X3 Antagonist Profile


Generic substitution among benzothiazole-trimethoxybenzamide derivatives fails because minor structural modifications in the 3-aryl or 4-substituent region of the benzothiazole ring profoundly shift selectivity and potency at purinergic receptors, particularly the P2X3 channel. The 4-ethoxy substitution in 868376-08-3 is explicitly linked to P2X3/P2X2/3 antagonism , whereas analogs such as (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide or the 4-fluoro derivative lack documented receptor profiling, rendering them unsuitable replacements for protocols targeting ATP-gated ion channel modulation . Without matched target engagement data, even structurally close compounds cannot be assumed functionally equivalent.

Quantitative Differentiation of 868376-08-3 Against Structural Analogs


P2X3 Receptor Antagonist Activity: Class-Level Designation Verified by Patent

868376-08-3 is explicitly claimed as a P2X3 and P2X2/3 antagonist within the Thiazole and oxazole-substituted arylamides patent family . In contrast, its closest commercially available analogs, (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide and (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide, are not referenced in any filed patent or peer-reviewed study for P2X receptor modulation, indicating a lack of validated affinity for these clinically relevant targets.

Purinergic Signaling P2X3 Antagonist Ion Channel Pharmacology

4-Ethoxy Substituent: Impact on Lipophilicity-Driven Permeability vs. 4-Methyl and 4-Fluoro Analogs

The 4-ethoxy group in 868376-08-3 introduces an oxygen atom capable of hydrogen bonding, modulating solubility and membrane partitioning differently than the 4-methyl (hydrophobic) or 4-fluoro (electronegative, weak H-bond acceptor) analogs. Calculated AlogP values derived from a validated in-silico model indicate a logP of ~3.8 for the 4-ethoxy variant versus ~4.2 for the 4-methyl and ~3.5 for the 4-fluoro . This places the target compound in an intermediate lipophilicity window often correlated with optimal oral absorption in lead optimization campaigns.

Medicinal Chemistry Lipophilicity Permeability

Structural Uniqueness: 4-Ethoxy Substitution Pattern Not Replicated in Close Analogs

Among the set of (Z)-N-(3-allyl-benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide derivatives, the 4-ethoxy substitution is structurally unique – the 4-position is typically occupied by a methyl group or hydrogen in disclosed analogs. This specific substitution can influence the electron density of the thiazole ring and steric clash with adjacent residues in a binding pocket, as inferred from general structure-activity relationship (SAR) trends in benzothiazole-based receptor antagonists .

Chemical Probe SAR Benzothiazole Derivative

Validated Application Scenarios for 868376-08-3 Based on Documented Evidence


P2X3/P2X2/3 Antagonist Screening in Chronic Pain and Inflammatory Disease Models

The compound's patent-claimed activity as a P2X3 and P2X2/3 antagonist positions it as a candidate for screening in in vitro models of ATP-mediated nociception and inflammation. Researchers studying purinergic signaling pathways can use 868376-08-3 as a reference antagonist where target engagement at the P2X3 receptor is required, as supported by the US-7786110-B2 filing .

Lead Optimization of Benzothiazole-Derived Ion Channel Modulators

In medicinal chemistry programs focused on P2X receptor antagonists, the 4-ethoxy substitution offers a unique vector for structure-activity relationship exploration. The compound can serve as a starting point for designing analogs with balanced lipophilicity and improved pharmacokinetic properties, as inferred from its intermediate calculated logP compared to methyl and fluoro analogs .

Chemical Biology Tool for ATP-Gated Channel Research

For laboratories equipped with FLIPR (Fluorescence Imaging Plate Reader) capabilities, 868376-08-3 can be employed in calcium mobilization assays using CHO cells co-expressing recombinant P2X3 and P2X2/3 receptors, consistent with the typical assay conditions described for the class of thiazole-substituted arylamides in the referenced patent .

Quote Request

Request a Quote for (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.